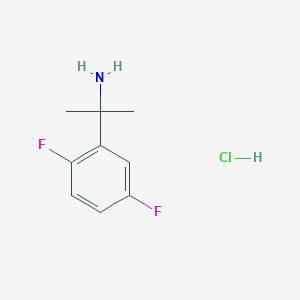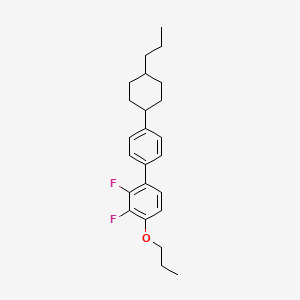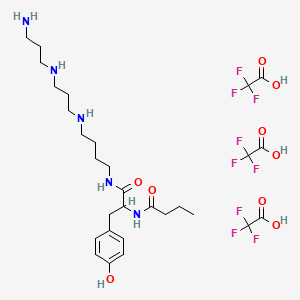![molecular formula C19H28BN3O5 B12299561 3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)
3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is designed to combat antibiotic resistance by inhibiting both serine β-lactamases and metallo-β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics . Taniborbactam is currently in clinical development in combination with cefepime for the treatment of infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .
Métodos De Preparación
The synthesis of Taniborbactam involves the formation of a bicyclic boronate structure. The synthetic route typically includes the reaction of boronic acid derivatives with appropriate amines and other reagents under controlled conditions . Industrial production methods for Taniborbactam are still under development, but they generally follow similar principles, with optimization for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Taniborbactam undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for Taniborbactam due to its stable boronate structure.
Substitution: Taniborbactam can undergo substitution reactions, particularly involving its amine and boronate groups.
Hydrolysis: The compound is stable under physiological conditions but can be hydrolyzed under extreme pH conditions.
Common reagents used in these reactions include boronic acids, amines, and various catalysts. The major products formed from these reactions are typically derivatives of Taniborbactam with modified functional groups .
Aplicaciones Científicas De Investigación
Taniborbactam has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying boronate chemistry and β-lactamase inhibition.
Biology: Taniborbactam is studied for its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Mecanismo De Acción
Taniborbactam exerts its effects by inhibiting β-lactamase enzymes. It acts as a reversible covalent inhibitor of serine β-lactamases, binding to the active site and preventing the hydrolysis of β-lactam antibiotics . For metallo-β-lactamases, Taniborbactam functions as a competitive inhibitor, mimicking the transition state structure and interacting with conserved active-site residues . This dual mechanism allows Taniborbactam to effectively inhibit a broad spectrum of β-lactamase enzymes .
Comparación Con Compuestos Similares
Taniborbactam is unique among β-lactamase inhibitors due to its ability to inhibit both serine and metallo-β-lactamases. Similar compounds include:
Avibactam: A diazabicyclooctane β-lactamase inhibitor that targets serine β-lactamases but not metallo-β-lactamases.
Relebactam: Another diazabicyclooctane inhibitor with a similar spectrum to Avibactam.
Vaborbactam: A boronic acid derivative that inhibits serine β-lactamases but has limited activity against metallo-β-lactamases.
Taniborbactam’s broad-spectrum activity and dual inhibition mechanism make it a promising candidate for overcoming antibiotic resistance .
Propiedades
Fórmula molecular |
C19H28BN3O5 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid |
InChI |
InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26) |
Clave InChI |
PFZUWUXKQPRWAL-UHFFFAOYSA-N |
SMILES canónico |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


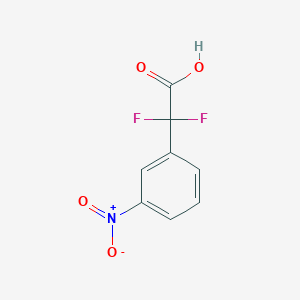
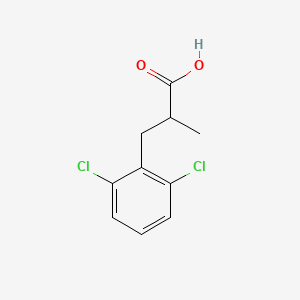
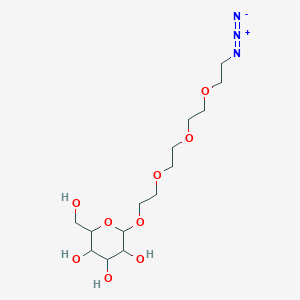
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)

